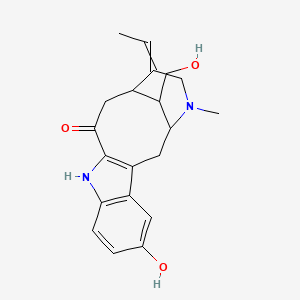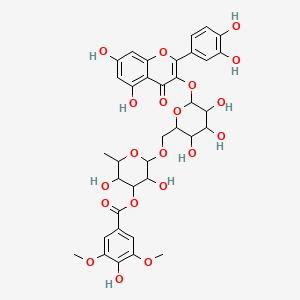![molecular formula C25H36O7 B1159613 (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate CAS No. 857897-01-9](/img/structure/B1159613.png)
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research has demonstrated various strategies for synthesizing complex cyclic compounds, often involving radical approaches or Diels-Alder reactions. For instance, a study by Alibés, Bourdelande, and Font (1994) describes a diastereoselective and efficient radical approach to synthesize key intermediates for related compounds through radical deoxygenation under mild conditions (Alibés, Bourdelande, & Font, 1994). Such methodologies could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The crystal and molecular structures of complex cyclic compounds provide insights into their three-dimensional conformation, which is crucial for understanding their reactivity and physical properties. For example, Ganapathy et al. (2013) determined the crystal structure of a complex cyclic compound, which could offer comparative data for analyzing the molecular structure of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Reactions and Properties
The reactivity of complex cyclic compounds often involves selective functionalization, such as acetylation, and can undergo various chemical transformations. Studies on similar cyclic compounds have explored reactions including cycloadditions, oxidations, and the formation of epoxides, providing a basis for understanding the chemical behavior of the compound . The work by Nitta, Omata, and Nakatani (1983) on the photochemical generation of ketene intermediates and their reactions with epoxide rings could be relevant for exploring the reactivity of "(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0^1,3.0^3,7.0^11,16]octadecan-9-yl) acetate" (Nitta, Omata, & Nakatani, 1983).
Physical Properties Analysis
The physical properties of cyclic compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies that elucidate the crystal structures of similar compounds can provide insights into their physical characteristics, as seen in the work by Boeyen, Nolte, and Woolard (1979), which might offer a comparative basis for the target compound (Boeyen, Nolte, & Woolard, 1979).
科学的研究の応用
Metabolic Pathways and Drug Metabolism
Research into complex organic compounds often involves understanding their metabolic pathways, as seen in the study of amitriptyline's oxidative metabolism. This involves oxidative reactions leading to various metabolites, with implications for drug efficacy and safety (Breyer‐Pfaff, 2004).
Diagnostic and Therapeutic Applications
Compounds with complex structures are also studied for their potential diagnostic and therapeutic applications. For instance, (11)C-acetate PET imaging is employed in oncology and cardiology, showcasing the utility of organic compounds in medical diagnostics and treatment monitoring (Grassi et al., 2012).
Neurodegenerative Disease Research
Amyloid imaging in Alzheimer's disease research uses radioligands to measure amyloid in vivo, demonstrating how complex organic molecules can serve as tools for understanding and potentially treating neurodegenerative diseases (Nordberg, 2007).
Natural Product Pharmacology
The pharmacological activities of natural products, such as those from Cochlospermum tinctorium, are studied for their therapeutic potentials against various diseases, illustrating the relevance of complex organic molecules in discovering new drugs (Ahmad et al., 2021).
Oxidative Stress and Inflammatory Processes
Research into the oxidative derivatives of linoleic acid and their impact on inflammatory processes associated with metabolic syndrome and cancer highlights the role of complex molecules in understanding disease mechanisms and identifying therapeutic targets (Vangaveti et al., 2016).
特性
IUPAC Name |
(6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQPMYRGFABCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124222325 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



